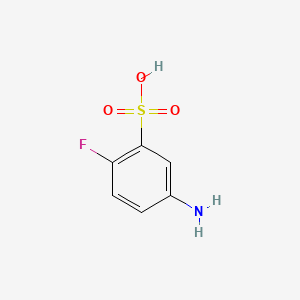

5-Amino-2-fluorobenzenesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRZCHPTZXGPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512606 | |

| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38962-61-7 | |

| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Amino-2-fluorobenzenesulfonic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-fluorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core (CAS: 38962-61-7), an important organic building block. The information is presented to support research and development activities where this compound is utilized.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆FNO₃S | [1] |

| Molecular Weight | 191.18 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | ≥310 °C | [2] |

| Boiling Point | Decomposes before boiling | N/A |

| Density (Predicted) | 1.61 g/cm³ | [2] |

| pKa (Predicted) | -1.66 ± 0.42 | [2] |

| InChI Key | JXRZCHPTZXGPTD-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C=C1N)S(=O)(=O)O)F | [2] |

Spectroscopic Characteristics (Predicted)

Detailed experimental spectra for this specific molecule are not publicly available. However, based on its functional groups, the following spectroscopic characteristics can be predicted.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 6.5 - 8.0 ppm |

| Amine Protons | Broad signal, variable chemical shift | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm |

| FT-IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| S=O Stretch (Sulfonic Acid) | 1150 - 1250 cm⁻¹ (asymmetric), 1030 - 1080 cm⁻¹ (symmetric) | |

| O-H Stretch (Sulfonic Acid) | Broad, 2500 - 3300 cm⁻¹ | |

| C-F Stretch | 1000 - 1400 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ |

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: A small quantity of the crystalline solid is finely ground to ensure uniform heat distribution.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a controlled rate.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. The melting point is reported as this range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This method identifies functional groups within the molecule by measuring the absorption of infrared radiation. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum (a plot of transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the polar nature of the compound). A small amount of a reference standard like Tetramethylsilane (TMS) may be added if not present in the solvent.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument is tuned to the appropriate frequencies for the desired nuclei (e.g., ¹H, ¹³C).

-

Data Acquisition: Acquire the spectra using standard pulse sequences. Key experiments include ¹H NMR, ¹³C NMR, and potentially 2D experiments like COSY or HSQC for more detailed structural elucidation.

-

Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). The resulting spectra are analyzed for chemical shifts, signal integrations, and coupling patterns to determine the molecular structure.

Synthetic Utility: A Representative Workflow

This compound is a valuable intermediate in organic synthesis. Its primary utility stems from the reactivity of the aromatic amine group. A common and illustrative application is its use as a precursor in the synthesis of azo dyes through a diazotization-coupling reaction sequence.

Caption: Synthetic pathway for Azo Dye formation.

This workflow illustrates a fundamental transformation for aromatic amines. The amino group is first converted to a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This intermediate is then immediately reacted with an electron-rich coupling agent (such as a phenol or another aromatic amine) to form a stable azo compound, which is characteristically colored. This reaction pathway is a cornerstone of the synthetic dye industry.[3]

References

An In-depth Technical Guide to the Molecular Structure of 5-Amino-2-fluorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical considerations for 5-Amino-2-fluorobenzenesulfonic acid, a key organic building block. Due to its combination of amino, fluoro, and sulfonic acid functional groups, this compound presents unique characteristics relevant to medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic compound. The core structure consists of a benzene ring functionalized with an amino group (-NH₂), a fluorine atom (-F), and a sulfonic acid group (-SO₃H). The substituents are arranged at positions 5, 2, and 1, respectively.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 38962-61-7 |

| Molecular Formula | C₆H₆FNO₃S |

| Molecular Weight | 191.18 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1N)S(=O)(=O)O)F |

| InChI | InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10,11)/h1-3H,8H2,(H,9,10,11) |

| InChIKey | JXRZCHPTZXGPTD-UHFFFAOYSA-N |

| Physical Form | Solid |

| Melting Point | ≥310°C |

| Density (Predicted) | 1.61 g/cm³ |

| pKa (Predicted) | -1.66 ± 0.42 |

Structural Representation

The two-dimensional chemical structure of this compound illustrates the connectivity of the atoms and the positions of the functional groups on the benzene ring.

Experimental Protocols

General Synthetic Pathway

A plausible synthetic route to this compound involves the sulfonation of a fluorinated aniline derivative or the amination of a fluorinated benzenesulfonic acid derivative. A common strategy is the sulfonation of 4-fluoroaniline, followed by potential isomerization or purification steps to isolate the desired 5-amino-2-fluoro isomer.

The following diagram illustrates a generalized workflow for such a synthesis.

Disclaimer: This represents a generalized synthetic strategy. The specific reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization.

Characterization and Quality Control

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to identify the protons on the aromatic ring and the amino group, with chemical shifts and coupling constants providing information about their relative positions.

-

¹³C NMR would identify the carbon atoms in the molecule.

-

¹⁹F NMR would provide a distinct signal for the fluorine atom, confirming its presence and electronic environment.

-

-

Infrared (IR) Spectroscopy: This technique would be used to identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group, the S=O stretches of the sulfonic acid group, and the C-F bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction.

While specific, publicly available spectra for this compound are limited, commercial suppliers often provide this data upon request.[2]

Applications in Research and Drug Development

Substituted anilines and sulfonic acids are important pharmacophores and intermediates in the synthesis of various pharmaceuticals. The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound serves as a valuable building block for creating novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. Its applications can be found in the synthesis of kinase inhibitors, antibacterial agents, and other therapeutic compounds.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-fluorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 5-Amino-2-fluorobenzenesulfonic acid, a valuable intermediate in the pharmaceutical and chemical industries. This document outlines the core synthetic strategies, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is an important building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. Its unique substitution pattern, featuring an amino group, a fluoro group, and a sulfonic acid group on a benzene ring, imparts specific physicochemical properties that are desirable in drug design and material science. This guide focuses on a robust and well-documented two-step synthesis route commencing from 1-fluoro-4-nitrobenzene.

Core Synthesis Pathway: A Two-Step Approach

The most viable and commonly referenced synthesis of this compound involves two key transformations:

-

Sulfonation of 1-fluoro-4-nitrobenzene: This electrophilic aromatic substitution introduces the sulfonic acid group onto the aromatic ring, yielding 2-fluoro-5-nitrobenzenesulfonic acid.

-

Reduction of 2-fluoro-5-nitrobenzenesulfonic acid: The nitro group of the intermediate is then reduced to an amino group to afford the final product.

This pathway is advantageous due to the ready availability of the starting material and the generally high yields and selectivity of the individual steps.

Experimental Protocols and Data

Step 1: Synthesis of 2-Fluoro-5-nitrobenzenesulfonic Acid via Sulfonation

The introduction of a sulfonic acid group to 1-fluoro-4-nitrobenzene is achieved through electrophilic aromatic substitution using a strong sulfonating agent, typically fuming sulfuric acid (oleum). The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. The directing effects of these substituents favor the introduction of the sulfonic acid group at the position ortho to the fluorine atom and meta to the nitro group.

Experimental Protocol:

A detailed experimental procedure for the sulfonation of a similar compound, p-nitrochlorobenzene, provides a strong foundational method.[1] To a mixture of 1-fluoro-4-nitrobenzene and concentrated sulfuric acid, fuming sulfuric acid (oleum, containing free SO₃) is added portion-wise while maintaining a controlled temperature. The reaction mixture is then heated to ensure complete sulfonation. Upon completion, the reaction mixture is carefully quenched by pouring it onto ice, and the product is isolated, often by salting out with a suitable salt like sodium chloride.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-fluoro-4-nitrobenzene | Inferred |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | [1] |

| Reaction Temperature | 100-110 °C | [1] |

| Product | 2-Fluoro-5-nitrobenzenesulfonic acid | Inferred |

| Typical Yield | High (specific data not found) | - |

Step 2: Synthesis of this compound via Reduction

The reduction of the nitro group in 2-fluoro-5-nitrobenzenesulfonic acid to an amino group can be accomplished through various established methods. Common approaches include catalytic hydrogenation and chemical reduction using metals in acidic media.

Experimental Protocols:

-

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[2] The substrate is dissolved in a suitable solvent, and the reaction is conducted under a hydrogen atmosphere until the nitro group is fully reduced.

-

Chemical Reduction with Iron in Acetic Acid: A classic and cost-effective method for nitro group reduction involves the use of iron powder in an acidic medium, such as acetic acid.[2][3] This method is known for its reliability and tolerance to various functional groups. The reaction involves heating the nitro compound with iron filings in a solvent mixture containing acetic acid.

Quantitative Data for Nitro Group Reduction (General):

| Reduction Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |

| Catalytic Hydrogenation | H₂ / Pd/C | Various | Room Temp. - Elevated | High | [2] |

| Chemical Reduction | Fe / Acetic Acid | Acetic Acid / Water / Ethanol | Elevated | High | [2][3] |

| Chemical Reduction | Zn / Acetic Acid | Acetic Acid / Water | Elevated | High | [2] |

| Chemical Reduction | SnCl₂ | Various | Room Temp. - Elevated | High | [2] |

Visualizing the Synthesis

To further elucidate the synthesis pathway, the following diagrams, generated using the DOT language, illustrate the chemical transformations and logical workflow.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the sulfonation of 1-fluoro-4-nitrobenzene followed by the reduction of the resulting nitro intermediate. This guide provides a comprehensive overview of the methodologies and key considerations for researchers and professionals in the field of chemical synthesis. The provided protocols, based on established chemical principles, offer a solid foundation for the laboratory-scale preparation of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Technical Guide: Solubility Profile of 5-Amino-2-fluorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Amino-2-fluorobenzenesulfonic acid (CAS No. 38962-61-7). A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on the general characteristics of aromatic sulfonic acids, a qualitative solubility profile can be inferred. This document provides a summary of the expected solubility of this compound in various solvent types. Furthermore, a detailed, standardized experimental protocol is presented to enable researchers to determine the precise solubility of this compound in their own laboratory settings. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development where this compound is a compound of interest.

Introduction to this compound

This compound is a substituted aromatic sulfonic acid. Its molecular structure, containing both a polar sulfonic acid group and an amino group, as well as a halogen substituent, suggests a degree of solubility in polar solvents. Aromatic sulfonic acids are known to be strong acids and are often crystalline solids that can be hygroscopic. The presence of the sulfonic acid group generally confers water solubility.

Solubility Data

Table 1: Qualitative Solubility of Aromatic Sulfonic Acids

| Solvent Type | General Solubility | Rationale |

| Polar Protic | Generally Soluble | The sulfonic acid and amino groups can form strong hydrogen bonds with solvents like water and ethanol, facilitating dissolution. |

| Polar Aprotic | Potentially Soluble | Solvents like DMSO and DMF can solvate the molecule, though solubility may be less than in protic solvents. |

| Non-Polar | Slightly Soluble | The aromatic ring provides some non-polar character, but the highly polar functional groups limit solubility in non-polar solvents. |

This table is based on the general properties of aromatic sulfonic acids and should be used as a guideline. Experimental verification is required for precise quantitative data.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound, such as this compound, in a liquid solvent using the isothermal equilibrium method.

3.1. Materials

-

This compound (high purity)

-

Selected solvent(s) (e.g., deionized water, ethanol, methanol, acetone, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample collection

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Analyze the filtered supernatant from the saturated solution using the same analytical method.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in the given solvent at the specified temperature.

-

3.3. Data Reporting

Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.

Diagrams

Experimental Workflow for Solubility Determination

Caption: General workflow for determining the solubility of a solid.

Conclusion

While specific quantitative solubility data for this compound is not currently documented in readily accessible sources, this technical guide provides a qualitative assessment based on the known properties of similar compounds. For researchers requiring precise solubility values, the detailed experimental protocol and workflow provided herein offer a robust methodology for in-house determination. The successful application of this protocol will enable the generation of reliable solubility data essential for various research and development applications, including formulation design and process optimization.

Spectral Analysis of 5-Amino-2-fluorobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally validated spectral data for 5-Amino-2-fluorobenzenesulfonic acid is limited. The data presented in this guide is predictive and based on the analysis of structurally analogous compounds. This guide serves as a reference for the expected spectral characteristics and outlines the general experimental protocols for the analysis of this compound.

Introduction

This compound is a substituted aromatic organic compound containing amino, fluoro, and sulfonic acid functional groups. This unique combination of functionalities makes it a compound of interest in various chemical and pharmaceutical research areas. A thorough spectral analysis is crucial for its unambiguous identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the expected spectral characteristics of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the known spectral properties of related compounds, including substituted benzenesulfonic acids, and fluoro- and amino-aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ~7.5 - 7.7 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 | H-3 |

| ~6.8 - 7.0 | m | H-4 | |

| ~7.2 - 7.4 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 1-2 | H-6 |

| ~4.0 - 5.0 (broad) | s | -NH₂ | |

| ~10.0 - 12.0 (broad) | s | -SO₃H |

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The amino and sulfonic acid protons are exchangeable and their chemical shifts can vary significantly with concentration, temperature, and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~155 - 160 (d, ¹J(C,F) ≈ 240-250 Hz) | C-2 |

| ~115 - 120 (d, ²J(C,F) ≈ 20-25 Hz) | C-1 |

| ~120 - 125 (d, ²J(C,F) ≈ 20-25 Hz) | C-3 |

| ~110 - 115 (d, ³J(C,F) ≈ 5-10 Hz) | C-4 |

| ~145 - 150 | C-5 |

| ~118 - 122 (d, ³J(C,F) ≈ 5-10 Hz) | C-6 |

Note: The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C,F)), and adjacent carbons will show smaller two- and three-bond couplings.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (Amino group) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1620 | Medium | N-H bending (Amino group) |

| 1600, 1480 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-F stretching |

| 1180, 1030 | Strong | S=O stretching (Sulfonic acid) |

| ~690 | Strong | S-O stretching (Sulfonic acid) |

| 3000 - 2500 | Very Broad | O-H stretching (Sulfonic acid) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| λmax [nm] | Solvent |

| ~210 | Water or Methanol |

| ~250 | Water or Methanol |

| ~290 | Water or Methanol |

Note: The exact positions and intensities of the absorption maxima can be influenced by the solvent and the pH of the solution.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 191 | [M]⁺ (Molecular Ion) |

| 111 | [M - SO₃]⁺ |

| 95 | [M - SO₃H - NH₂]⁺ |

| 80 | [SO₃H]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence is used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is generally used to obtain a spectrum with single lines for each unique carbon atom.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or methanol). The solvent must be transparent in the UV-Vis region of interest.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Use a quartz cuvette for the measurements.

Instrumentation and Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill a clean cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a volatile solvent compatible with ESI, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium hydroxide to aid ionization.

-

The typical concentration is in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition:

-

The analysis is performed on a mass spectrometer equipped with an ESI source.

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Set the mass spectrometer parameters, including the ion polarity (positive or negative), mass range, and fragmentation energy (for MS/MS analysis).

-

The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and detects their abundance, generating a mass spectrum.

Visualization of Analytical Workflows

General Workflow for Spectral Analysis

Caption: General workflow for the spectral analysis of a chemical compound.

Logical Relationship of Spectroscopic Techniques for Structural Elucidation

Caption: Logical relationship of spectroscopic techniques in structural elucidation.

5-Amino-2-fluorobenzenesulfonic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-fluorobenzenesulfonic Acid

Disclaimer: Specific safety and toxicological data for this compound (CAS: 38962-61-7) is limited in publicly available literature. This guide has been compiled using information from safety data sheets for structurally similar compounds, including other aminobenzenesulfonic acid derivatives and fluorinated aromatic compounds. Researchers must exercise caution and handle this chemical as a substance of unknown toxicity, implementing full safety protocols.

Chemical Identification and Physical Properties

This compound is an organic compound containing amine, fluorine, and sulfonic acid functional groups.[1] These features dictate its chemical reactivity and potential hazards.

Table 1: Physical and Chemical Properties

| Property | Data | Source |

|---|---|---|

| CAS Number | 38962-61-7 | [1][2] |

| Molecular Formula | C₆H₆FNO₃S | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

| Solubility | Soluble in water. |[4] |

Hazard Identification and Toxicology

While specific GHS classifications for this compound are not widely published, related aminobenzenesulfonic acids and aminofluorobenzoic acids are classified as irritants.[5] It is prudent to assume similar hazards.

Anticipated GHS Classification:

-

Skin Irritation

-

Serious Eye Irritation

-

Specific Target Organ Toxicity (Single Exposure) - May cause respiratory irritation.[5]

Table 2: Summary of Toxicological Data (Based on Analog Compounds)

| Hazard Profile | Description | Primary Concerns |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. Harmful effects cannot be excluded. Compounds with similar structures can be harmful if swallowed, in contact with skin, or if inhaled.[6] | Assume harmful and avoid all routes of exposure. |

| Skin Corrosion/Irritation | Causes skin irritation.[5] | Avoid direct contact with skin. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | Risk of significant eye injury upon contact. |

| Respiratory/Skin Sensitization | Data not available. | Potential for allergic reactions cannot be ruled out. |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available. | Long-term effects are unknown. |

First-Aid Measures

Immediate medical attention is crucial in case of exposure. First responders should be protected from contamination.

Experimental Protocol: First-Aid Response

-

General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet to the attending physician.[5][6]

-

In case of Inhalation:

-

In case of Skin Contact:

-

In case of Eye Contact:

-

In case of Ingestion:

Fire-Fighting and Accidental Release Measures

4.1 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry powder, carbon dioxide (CO₂), or water spray.[5] Use extinguishing media appropriate for the surrounding fire.[5]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride.[5][8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective, gas-tight chemical clothing.[5]

4.2 Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[5] Ensure adequate ventilation and avoid breathing dust.[5] Do not attempt to take action without suitable protective equipment.[5]

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water systems.

-

Containment and Cleanup Protocol:

-

Wear full personal protective equipment (see Section 5.0).

-

Stop the leak if it is safe to do so.

-

For solid spills, dampen the material with water to prevent dust formation.[4]

-

Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[7][10]

-

Wash the spill area with soap and water and collect the contaminated water for proper disposal.[4]

-

Ventilate the area and wash all contaminated clothing before reuse.[6]

-

Handling, Storage, and Personal Protection

5.1 Experimental Protocol: Safe Handling

-

Engineering Controls: Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

-

Personal Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or aerosols.[5]

-

Hygiene Practices: Wash hands thoroughly after handling the product.[5] Do not eat, drink, or smoke in the work area.[5] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[6]

5.2 Storage Conditions

-

Keep containers tightly closed when not in use.[5]

-

Store in a dry, cool, and well-ventilated place.[9]

-

The product may be air-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Store locked up.[5]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[10]

5.3 Exposure Controls and Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear suitable protective clothing to prevent skin exposure. Use chemically resistant gloves (e.g., nitrile rubber).[5][12]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[5]

-

Footwear: Closed-toe shoes are mandatory. Safety footwear may be required depending on the scale of work.[13][14]

Stability and Reactivity

-

Chemical Stability: The product is considered stable under recommended storage conditions.

-

Conditions to Avoid: Keep away from heat, sparks, and open flames.[5]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[10]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride.[5][10]

Disposal Considerations

-

Waste Treatment: Disposal must be conducted in accordance with all federal, state, and local environmental regulations.

-

Procedure: Chemical waste should be disposed of through a licensed contractor. Consider removing the substance to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[5]

-

Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

References

- 1. 5-Amino-2-Fluoro Benzene Sulfonic Acid | CymitQuimica [cymitquimica.com]

- 2. 5-Amino-2-Fluoro Benzene Sulfonic Acid | 38962-61-7 [chemicalbook.com]

- 3. 38962-61-7|this compound|BLD Pharm [bldpharm.com]

- 4. 2-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. Personal Protective Equipment [als.lbl.gov]

Commercial Sourcing and Technical Overview of 5-Amino-2-fluorobenzenesulfonic Acid

For researchers, scientists, and professionals in drug development, the procurement of specialized chemical reagents is a critical first step in the experimental workflow. This guide provides an in-depth overview of commercial suppliers for 5-Amino-2-fluorobenzenesulfonic acid (CAS No. 38962-61-7), a key building block in various synthetic applications.

Commercial Availability

A survey of chemical suppliers indicates that this compound is readily available from a range of international vendors. These suppliers offer various grades and quantities, catering to needs from laboratory-scale research to larger-scale production. The primary form available is a solid, typically a white to off-white powder.[1][2]

Below is a summary of commercial suppliers and the typical product specifications available.

| Supplier | Purity | Available Quantities | Notes |

| ZHEJIANG JIUZHOU CHEM CO.,LTD | 99% | Metric Ton Scale | Manufacturer in China, offers large quantities. |

| CymitQuimica (Brand: Indagoo) | 95% | 100mg, 250mg, 1g | Intended for laboratory use only.[2] |

| BLD Pharm | --- | Online Orders | Offers various organic building blocks. |

| ChemicalBook | --- | Multiple Suppliers Listed | A platform connecting various Chinese suppliers.[3] |

| Alchem Pharmtech, Inc. | --- | --- | Listed as a supplier on ChemicalBook.[3] |

| Hefei TNJ Chemical Industry Co.,Ltd. | --- | --- | Listed as a supplier on ChemicalBook.[3] |

| Shandong Ono Chemical Co., Ltd. | --- | --- | Listed as a supplier on ChemicalBook.[3] |

Experimental Protocols

Detailed experimental protocols for the direct application of this compound are typically proprietary to the end-user's specific research and development processes. However, a general understanding of its use can be inferred from its chemical structure as a sulfonic acid and an aniline derivative. It is likely utilized in reactions such as diazotization followed by coupling to form azo dyes, or as a precursor in the synthesis of more complex molecules where the sulfonic acid group imparts water solubility and the amine group serves as a reactive handle for further derivatization.

While a specific protocol for this compound was not publicly available, the synthesis of a structurally related compound, 2-amino-5-fluorobenzoic acid, involves multi-step chemical transformations, including cyclization and oxidation reactions.[4] This suggests that the handling and use of such fluorinated amino benzene derivatives require standard organic synthesis laboratory procedures and safety precautions.

Researcher's Workflow for Compound Procurement and Utilization

The following diagram illustrates a typical workflow for a researcher from identifying the need for a chemical like this compound to its final application in an experiment.

References

- 1. 5-Amino-2-Fluoro Benzene Sulfonic Acid, CasNo.38962-61-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. 5-Amino-2-Fluoro Benzene Sulfonic Acid | CymitQuimica [cymitquimica.com]

- 3. 5-Amino-2-Fluoro Benzene Sulfonic Acid | 38962-61-7 [chemicalbook.com]

- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Amino-2-fluorobenzenesulfonic Acid

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic sulfonic acid with potential applications in the synthesis of pharmaceuticals and dyes. Due to a lack of specific historical literature on this compound, this guide infers its probable synthetic routes and properties based on established chemical principles and the known chemistry of analogous compounds.

Introduction

This compound is a substituted aromatic organic compound containing an amino group, a fluorine atom, and a sulfonic acid group. The presence of these functional groups on a benzene ring suggests its utility as a versatile intermediate in organic synthesis. The fluorine atom can significantly influence the compound's chemical and physical properties, including its acidity, reactivity, and biological activity. While the specific discovery and a detailed historical timeline for this compound are not well-documented in readily available literature, its structural motifs are common in various fields of applied chemistry.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are based on information from chemical suppliers and computational predictions.

| Property | Value |

| Molecular Formula | C₆H₆FNO₃S |

| Molecular Weight | 191.18 g/mol |

| Appearance | Likely a solid |

| CAS Number | 38962-61-7 |

Probable Synthetic Pathways

While a definitive historical synthesis is not available, a plausible and common method for the preparation of aminobenzenesulfonic acids is through the sulfonation of the corresponding aniline. In this case, the starting material would be 4-fluoroaniline.

The direct sulfonation of anilines can be challenging due to the potential for oxidation and the deactivating effect of the protonated amino group in strongly acidic media. A common strategy to overcome this is to first protect the amino group via acetylation, perform the sulfonation, and then deprotect the acetyl group.

A probable multi-step synthesis is outlined below:

-

Acetylation of 4-fluoroaniline: 4-fluoroaniline is reacted with acetic anhydride to form 4-fluoroacetanilide. This protects the amino group and makes the subsequent sulfonation reaction more controllable.

-

Sulfonation of 4-fluoroacetanilide: The protected intermediate is then sulfonated using a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid. The acetylamino group is an ortho-, para-director. Since the para position is occupied by the fluorine atom, the sulfonation is directed to the ortho position relative to the acetylamino group.

-

Hydrolysis of the Acetanilide: The resulting N-acetyl-5-amino-2-fluorobenzenesulfonic acid is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound.

Logical Workflow for the Proposed Synthesis

Theoretical Analysis of 5-Amino-2-fluorobenzenesulfonic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

5-Amino-2-fluorobenzenesulfonic acid is a substituted aromatic compound with functional groups that suggest potential applications in medicinal chemistry and materials science. The presence of an amino group, a sulfonic acid group, and a fluorine atom on a benzene ring imparts a unique combination of electronic and steric properties. Theoretical studies, employing quantum chemical calculations and molecular modeling, are indispensable for elucidating the structure-property relationships of such molecules at an atomic level. This guide outlines the key computational methodologies that can be applied to gain insights into the molecular geometry, electronic structure, reactivity, and potential biological interactions of this compound.

Proposed Computational Research Workflow

A typical computational investigation of a molecule like this compound would follow a multi-step process, beginning with the optimization of its molecular structure and progressing to the calculation of various molecular properties and simulations of its interactions.

Caption: Computational workflow for the theoretical analysis of this compound.

Detailed Computational Protocols

The following protocols outline the standard procedures for conducting theoretical studies on this compound.

Quantum Chemical Calculations

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule.

Protocol:

-

Structure Preparation: The 3D structure of this compound is constructed using molecular building software (e.g., GaussView, Avogadro).

-

Computational Method: Density Functional Theory (DFT) is a recommended method due to its balance of accuracy and computational cost. The B3LYP functional is a common choice for organic molecules.

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is advisable to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for anions and hydrogen bonding.

-

Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is conducted at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP).

Molecular Docking Simulations

Objective: To predict the binding mode and affinity of this compound to a biological target.

Protocol:

-

Target Selection and Preparation: A protein target of interest is selected, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate protonation states and charges at physiological pH.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding poses of the ligand within the active site of the protein. The simulation involves exploring a range of possible conformations and orientations of the ligand and scoring them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts), and the predicted binding energy.

Predicted Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the proposed computational studies.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-F | Value |

| C-S | Value |

| S-O | Value |

| C-N | Value |

| Bond Angles (°) ** | |

| C-C-F | Value |

| C-C-S | Value |

| O-S-O | Value |

| Dihedral Angles (°) ** | |

| F-C-C-S | Value |

Table 2: Predicted Spectroscopic and Electronic Properties

| Property | Predicted Value |

| **Vibrational Frequencies (cm⁻¹) ** | |

| ν(N-H) | Value |

| ν(S=O) | Value |

| ν(C-F) | Value |

| Electronic Properties | |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Table 3: Predicted Molecular Docking and ADMET Properties

| Property | Predicted Value |

| Molecular Docking | |

| Binding Affinity (kcal/mol) | Value |

| Inhibition Constant (Ki) (nM) | Value |

| ADMET Properties | |

| Aqueous Solubility (logS) | Value |

| Blood-Brain Barrier Permeability | Value |

| Caco-2 Permeability | Value |

Visualization of Molecular Interactions

A signaling pathway or interaction diagram can be conceptualized to illustrate the potential mechanism of action of this compound if it were to act as an inhibitor of a hypothetical enzyme.

Caption: Hypothetical mechanism of enzyme inhibition by this compound.

Conclusion

While experimental data remains the gold standard, the theoretical and computational approaches outlined in this whitepaper provide a powerful and cost-effective means to predict the properties and potential biological activity of this compound. The detailed protocols and expected data formats presented herein offer a clear roadmap for researchers to undertake a comprehensive computational analysis of this molecule. Such studies are crucial for accelerating the drug discovery and development process by enabling a more rational, data-driven approach to molecular design and lead optimization.

Methodological & Application

Application Notes and Protocols for the Use of 5-Amino-2-fluorobenzenesulfonic Acid in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorobenzenesulfonic acid is a valuable aromatic amine intermediate used in the synthesis of a variety of specialty chemicals, particularly azo dyes. The presence of the fluorine and sulfonic acid groups can impart unique properties to the resulting dyes, such as altered color, improved fastness, and modified solubility. These characteristics make dyes derived from this compound of interest for applications in textiles, inks, and potentially as biological stains or probes.

This document provides detailed application notes and a general protocol for the synthesis of azo dyes using this compound as the diazo component. The methodologies are based on well-established principles of diazotization and azo coupling reactions.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a two-step process:

-

Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic aqueous solution at low temperatures (0-5 °C) using a source of nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[1][2] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[1]

-

Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, anilines, or other aromatic amines.[2][3] The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form a stable azo compound, characterized by the -N=N- linkage, which is the chromophore responsible for the color of the dye.[4]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of an azo dye using this compound. The specific values can vary depending on the coupling component used and the precise reaction conditions.

| Parameter | Value | Notes |

| Diazo Component | ||

| Starting Material | This compound | Purity > 98% |

| Molecular Weight | 189.17 g/mol | |

| Typical Scale | 0.05 mol | Laboratory scale |

| Reagents | Sodium Nitrite (NaNO₂) | 1.05 - 1.1 equivalents |

| Hydrochloric Acid (HCl, conc.) | 2.5 - 3.0 equivalents | |

| Reaction Temperature | 0 - 5 °C | Essential for diazonium salt stability[1] |

| Reaction Time | 30 - 60 minutes | For complete diazotization |

| Expected Yield (in solution) | > 95% | Diazonium salt is typically used in situ without isolation[1] |

| Coupling Reaction | ||

| Representative Coupling Component | 2-Naphthol | |

| Molecular Weight | 144.17 g/mol | |

| Solvent | Aqueous alkaline solution (e.g., NaOH) | To deprotonate the phenol for enhanced reactivity |

| Reaction Temperature | 0 - 10 °C | To control the coupling reaction rate |

| Reaction Time | 1 - 2 hours | For complete coupling |

| Product: Exemplary Azo Dye | ||

| Expected Crude Yield | 80 - 95% | Dependent on coupling efficiency and isolation |

| Purification Method | Recrystallization | e.g., from an ethanol/water mixture |

| Expected Purity (after recrystallization) | > 95% | |

| Appearance | Colored solid (e.g., orange-red) |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative azo dye, "Fluoro-Sulfo Orange," derived from this compound and 2-naphthol.

Materials and Equipment

-

This compound (9.46 g, 0.05 mol)

-

Sodium nitrite (NaNO₂) (3.62 g, 0.0525 mol)

-

Concentrated Hydrochloric Acid (HCl, 37%) (approx. 12.5 mL, ~0.15 mol)

-

2-Naphthol (7.21 g, 0.05 mol)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ethanol

-

Distilled water

-

Ice

-

Starch-iodide paper

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Protocol

Part 1: Diazotization of this compound

-

In the 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a suspension of this compound (9.46 g) in 100 mL of water.

-

While stirring, carefully add concentrated hydrochloric acid (12.5 mL).

-

Cool the resulting suspension to 0-5 °C using an ice bath, with continuous and efficient stirring.

-

In a separate beaker, dissolve sodium nitrite (3.62 g) in 20 mL of cold distilled water.

-

Once the amine suspension is stable at 0-5 °C, add the sodium nitrite solution dropwise from the dropping funnel over 20-30 minutes. Ensure the temperature is maintained below 5 °C throughout the addition.

-

After the complete addition of the nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.

-

A slight excess of nitrous acid can be confirmed using starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, any significant excess can be quenched by the careful addition of a small amount of sulfamic acid. The resulting solution contains the diazonium salt and is used immediately in the next step.

Part 2: Azo Coupling with 2-Naphthol

-

In a separate 600 mL beaker, dissolve 2-naphthol (7.21 g) in 100 mL of a 1 M sodium hydroxide solution.

-

Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath with stirring.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the cold alkaline 2-naphthol solution. A colored precipitate of the azo dye should form immediately.

-

Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

-

After the coupling is complete, the dye can be "salted out" by adding a sufficient amount of sodium chloride to decrease its solubility and promote precipitation.

-

Isolate the crude dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a cold, dilute sodium chloride solution to remove any unreacted starting materials and inorganic salts.

Part 3: Purification

-

Transfer the crude dye to a beaker.

-

Add a minimal amount of a hot ethanol/water mixture to dissolve the dye.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified dye crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified dye in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of azo dyes from this compound.

Caption: General reaction pathway for azo dye synthesis.

Caption: Step-by-step experimental workflow.

References

5-Amino-2-fluorobenzenesulfonic Acid: A Key Intermediate in Pharmaceutical Synthesis

Introduction

5-Amino-2-fluorobenzenesulfonic acid is a fluorinated aromatic compound that holds significant potential as a versatile intermediate in the synthesis of complex pharmaceutical molecules. Its unique structural features, including an amino group, a fluorine atom, and a sulfonic acid moiety, make it a valuable building block for the development of novel therapeutic agents. The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug product, a common strategy in modern drug design. This document provides a comprehensive overview of the potential applications and synthetic protocols related to this compound and structurally similar compounds in the pharmaceutical industry, with a focus on its role in the synthesis of targeted cancer therapies.

While direct synthetic routes for major pharmaceuticals using this compound are not extensively documented in publicly available literature, its structural analog, 4-amino-3-fluorophenol, is a critical intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib. The protocols and principles outlined below are based on the synthesis of Regorafenib and serve as a practical guide for researchers working with similar fluorinated amino compounds.

Application Notes: Role in the Synthesis of Kinase Inhibitors

Fluorinated aromatic amines are crucial components in the synthesis of a class of anticancer drugs known as protein kinase inhibitors. These drugs function by blocking the action of specific protein kinases, which are enzymes that play a key role in cell signaling pathways that control cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers.

Regorafenib: A Case Study

Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] The synthesis of Regorafenib highlights the importance of fluorinated intermediates like 4-amino-3-fluorophenol, which is structurally analogous to this compound.

The synthesis of Regorafenib involves a multi-step process where two key intermediates are first synthesized and then coupled to form the final active pharmaceutical ingredient (API).[1] One of these crucial intermediates is 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[1][3] This intermediate is prepared by the reaction of 4-amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide.[1][4]

The presence of the fluorine atom in this intermediate is critical for the biological activity of Regorafenib. It can influence the drug's binding to its target kinases and improve its pharmacokinetic properties.

Experimental Protocols

The following protocols are illustrative of the synthetic steps involved in the preparation of Regorafenib, showcasing the utility of fluorinated amino-phenol intermediates.

Protocol 1: Synthesis of Intermediate I - 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide [1][4]

This procedure details the ether condensation reaction to form the key fluorinated intermediate.

Materials:

-

4-amino-3-fluorophenol

-

4-chloro-N-methylpyridine-2-carboxamide

-

Anhydrous Potassium Carbonate

-

Polyethylene glycol-400 (PEG-400)

-

Solvent (e.g., N,N-dimethylacetamide - DMAc)

Procedure:

-

Under a nitrogen atmosphere, charge a reaction vessel with 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide, anhydrous potassium carbonate, and PEG-400 in DMAc.[1][4]

-

Heat the reaction mixture to 105 °C and maintain this temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture and add water to precipitate the product.[1]

-

Stir the mixture at a reduced temperature (e.g., 10 °C) overnight to facilitate complete crystallization.[1]

-

Filter the solid, wash with water, and dry under vacuum to yield the intermediate product.

Protocol 2: Final Synthesis of Regorafenib [1]

This protocol describes the coupling of the fluorinated intermediate with the second key intermediate to form Regorafenib.

Materials:

-

4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)

-

4-chloro-3-(trifluoromethyl)phenyl isocyanate

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane.

-

In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane.

-

Under an argon atmosphere and at 0 °C, add the isocyanate solution dropwise to the solution of Intermediate I.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours. A solid precipitate will form.[1]

-

Filter the precipitate and wash with diethyl ether.

-

The collected solid is then dried to yield crude Regorafenib. Further purification can be achieved by recrystallization.[5]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Regorafenib.

| Step | Reactants | Product | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Intermediate I Synthesis | 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | DMAc | K₂CO₃, PEG-400 | 105 | 1 | ~90 | >98 |

| Regorafenib Synthesis | Intermediate I, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Regorafenib | Dichloromethane | - | 0 to RT | 16 | 90-95 | >99 |

Mandatory Visualizations

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Regorafenib - NCI [dctd.cancer.gov]

- 3. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 4. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]

- 5. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

Application Notes and Protocols for the Diazotization of 5-Amino-2-fluorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental process in organic synthesis, enabling the conversion of primary aromatic amines into versatile diazonium salts. These intermediates are pivotal in the production of a wide array of synthetic compounds, most notably azo dyes, which are valued for their vibrant colors. Diazonium salts are also key precursors in Sandmeyer and related reactions for the introduction of various functional groups onto an aromatic ring.

This document provides detailed protocols for the diazotization of 5-Amino-2-fluorobenzenesulfonic acid. The resulting diazonium salt, 5-fluoro-2-sulfobenzenediazonium salt, is a highly reactive intermediate. The presence of the electron-withdrawing fluorine and sulfonic acid groups on the aromatic ring influences the reactivity and stability of the diazonium salt. The sulfonic acid group enhances the aqueous solubility of the starting material and the resulting diazonium salt, making the reaction amenable to aqueous conditions.

Data Presentation

While specific quantitative data for the diazotization of this compound is not extensively reported in publicly available literature, high conversion rates are generally expected for this type of reaction when performed under optimized conditions. The following table provides representative data based on protocols for structurally similar compounds, such as 4-Amino-3-chlorobenzenesulfonic acid, for a laboratory-scale synthesis. The yield of the diazonium salt is typically high when used in-situ for subsequent reactions.

| Parameter | Value/Range | Notes |

| Starting Material | This compound | Purity >98% recommended |

| Molecular Weight | 191.16 g/mol | |

| Typical Reaction Scale | 10 - 100 mmol | |

| Reagents | Sodium nitrite, Hydrochloric acid | |

| Reaction Temperature | 0 - 5 °C | Critical for diazonium salt stability |

| Reaction Time | 30 - 60 minutes | |

| Expected Yield (in solution) | >95% (estimated) | Based on similar substrates. The diazonium salt is typically not isolated and is used directly in the next synthetic step. |

| Purity of Diazonium Salt Solution | High | Minor impurities may include unreacted starting material and decomposition products if the temperature is not controlled. |

Experimental Protocols

The following protocols provide a detailed methodology for the diazotization of this compound.

Protocol 1: Standard Aqueous Diazotization

This protocol is suitable for the in-situ generation of the diazonium salt for immediate use in subsequent coupling reactions.

Materials and Equipment:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Distilled water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Starch-iodide paper

Procedure:

-

Preparation of the Amine Suspension: In a beaker of appropriate size, create a suspension of this compound in distilled water. For every 1 part of the sulfonic acid, use approximately 10 parts of water.

-

Acidification: While stirring, slowly add 2.5 to 3 molar equivalents of concentrated hydrochloric acid to the suspension. Some initial warming may be observed.

-

Cooling: Cool the mixture to 0-5 °C using an ice-water bath. It is crucial to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess (e.g., 1.05 equivalents) of sodium nitrite in a minimal amount of cold distilled water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine suspension over a period of 20-30 minutes. The rate of addition should be controlled to keep the temperature below 5 °C.

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Verification of Excess Nitrous Acid: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates a positive test. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is maintained for at least 10 minutes.

-

Quenching Excess Nitrite (Optional but Recommended): To remove any unreacted nitrous acid, a small amount of sulfamic acid can be added portion-wise until the starch-iodide test is negative.

-

Use of Diazonium Salt: The resulting solution or suspension of 5-fluoro-2-sulfobenzenediazonium chloride is now ready for use in subsequent reactions, such as azo coupling. It should be used promptly as diazonium salts can decompose over time, even at low temperatures.

Visualizations

Reaction Mechanism

The diazotization of this compound proceeds through the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amino group of the sulfonic acid then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and elimination of water to yield the diazonium salt.

Caption: Reaction mechanism for the diazotization of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of the diazonium salt of this compound and its subsequent use in an azo coupling reaction.

Caption: Experimental workflow for the diazotization of this compound.

Application of 5-Amino-2-fluorobenzenesulfonic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Amino-2-fluorobenzenesulfonic acid is a versatile aromatic organic compound that serves as a valuable building block in various fields of organic synthesis. Its trifunctional nature, featuring an amino group, a fluorine atom, and a sulfonic acid group on a benzene ring, allows for diverse chemical transformations. This unique combination of functional groups makes it a key intermediate in the synthesis of azo dyes, a potential scaffold for pharmaceutical agents, and a precursor for novel heterocyclic compounds.

The presence of the electron-withdrawing fluorine and sulfonic acid groups influences the reactivity of the aromatic ring and the basicity of the amino group. The fluorine atom can enhance the biological activity and metabolic stability of target molecules in medicinal chemistry. The sulfonic acid group imparts water solubility, a crucial property for many dye applications and for improving the pharmacokinetic profiles of drug candidates.

Primary Applications:

-

Azo Dye Synthesis: The most prominent application of this compound is in the preparation of azo dyes. The primary amino group can be readily diazotized and subsequently coupled with various aromatic compounds, such as phenols, naphthols, and anilines, to generate a wide spectrum of colored dyes. The sulfonic acid group enhances the water solubility of the resulting dyes, making them suitable for textile dyeing and other industrial applications.

-

Pharmaceutical and Agrochemical Scaffolds: While specific examples in marketed drugs are not prevalent, the structural motifs within this compound are of significant interest in medicinal and agrochemical research. Fluorinated aromatic compounds are known to exhibit enhanced biological activity and improved pharmacokinetic properties. The aniline sulfonamide scaffold is a common feature in a variety of therapeutic agents. Therefore, this molecule represents a valuable starting material for the synthesis of new bioactive compounds.

-

Heterocyclic Chemistry: The amino group of this compound can serve as a nucleophile or be transformed into other functional groups to facilitate the construction of various heterocyclic ring systems. These heterocyclic compounds are integral to the development of new pharmaceuticals, agrochemicals, and materials.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in organic synthesis.

Protocol 1: Synthesis of a Monoazo Dye

This protocol describes the synthesis of an illustrative azo dye via the diazotization of this compound and subsequent coupling with 2-naphthol.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-Naphthol (β-Naphthol)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

-

Stirring apparatus

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

Part A: Diazotization of this compound

-

In a 250 mL beaker, dissolve a specific molar amount of this compound in a dilute hydrochloric acid solution.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold solution of this compound, ensuring the temperature remains between 0-5 °C.

-

Continue stirring the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Part B: Coupling Reaction with 2-Naphthol

-

In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete coupling.

Part C: Isolation and Purification

-

Add a sufficient amount of sodium chloride to the reaction mixture to "salt out" the dye, thereby increasing the precipitation.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-